molecular formula C23H26N6O B10913308 1-ethyl-3-methyl-6-(4-methylphenyl)-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913308
M. Wt: 402.5 g/mol
InChI Key: BRPSKSPYWQPAIV-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole and pyridine ring system

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Construction of the pyridine ring: This involves cyclization reactions that incorporate the pyrazole moiety.

    Functional group modifications: Introduction of the ethyl, methyl, and propyl groups through alkylation reactions.

    Final coupling: The carboxamide group is introduced in the final step through amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings, while nucleophilic substitution can replace specific functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic processes, modulation of receptor signaling, and changes in gene expression.

Comparison with Similar Compounds

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the propyl group, leading to different chemical and biological properties.

    1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Contains a methyl group instead of a propyl group, affecting its interactions with molecular targets.

The uniqueness of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(1-propylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-5-12-28-13-11-20(27-28)25-23(30)18-14-19(17-9-7-15(3)8-10-17)24-22-21(18)16(4)26-29(22)6-2/h7-11,13-14H,5-6,12H2,1-4H3,(H,25,27,30)

InChI Key

BRPSKSPYWQPAIV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C

Origin of Product

United States

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